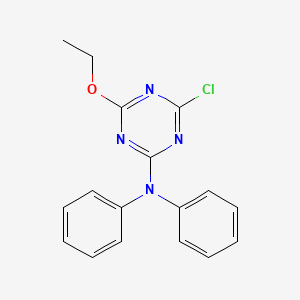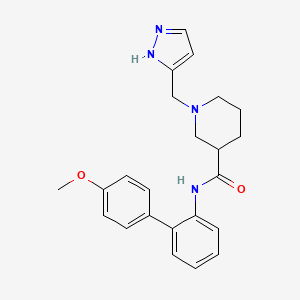
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine, also known as CPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPTA belongs to the class of triazine derivatives and has been studied for its biological and chemical properties.
Wirkmechanismus
The mechanism of action of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine can induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been studied for its potential as an anti-inflammatory and anti-oxidant agent. Studies have shown that 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine can reduce inflammation and oxidative stress in animal models, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been shown to have low toxicity in animal models, making it a relatively safe compound for use in lab experiments. However, one limitation of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine. One area of interest is the development of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine and its potential applications in various fields of science.
Synthesemethoden
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine can be synthesized through a multi-step process that involves the reaction of 4-chloro-6-ethoxy-1,3,5-triazine with aniline and subsequent purification steps. The synthesis of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine is a complex process that requires careful control of reaction conditions to obtain a high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been investigated for its anti-cancer properties. Studies have shown that 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-2-23-17-20-15(18)19-16(21-17)22(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOCFUXXJRWNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6003654.png)
![3-(2,5-difluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003672.png)
![N-allyl-N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6003678.png)


![1-isobutyl-4-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-pyrrolidinyl)piperidine](/img/structure/B6003694.png)
![N-(3-cyclopentylpropyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6003695.png)
![N-cycloheptyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6003701.png)
![2-(cyclopentylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003710.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B6003718.png)
![2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6003726.png)

![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(3-pyridinyl)methanol](/img/structure/B6003749.png)
![7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003761.png)